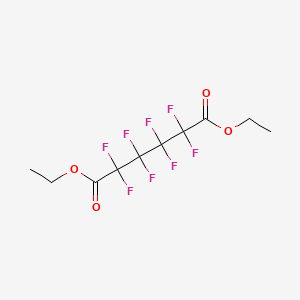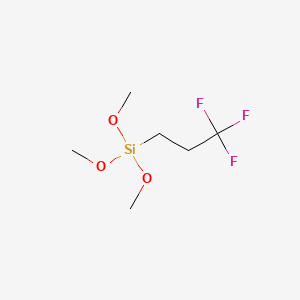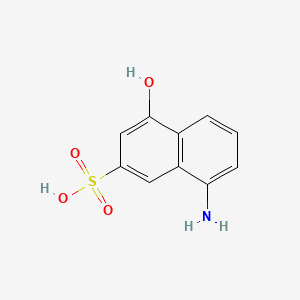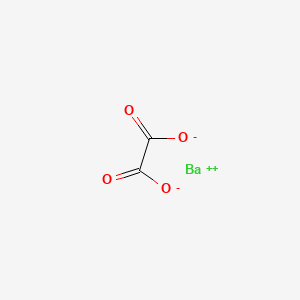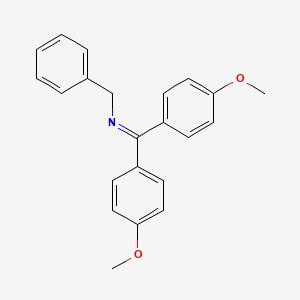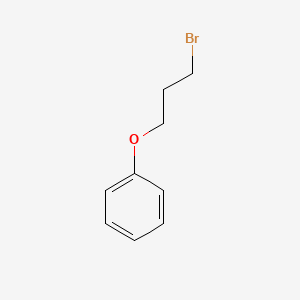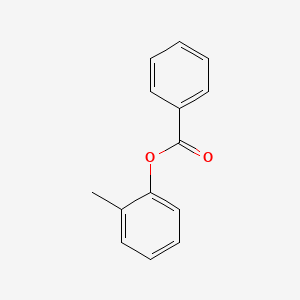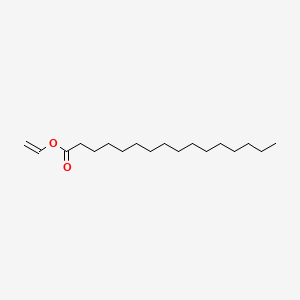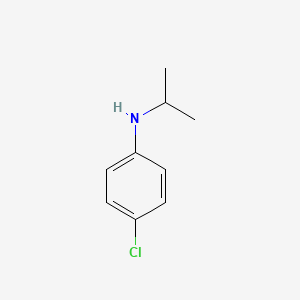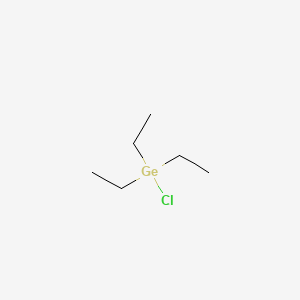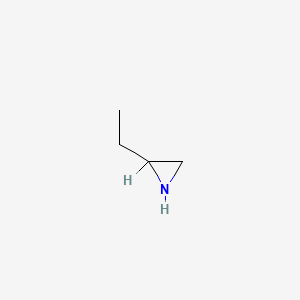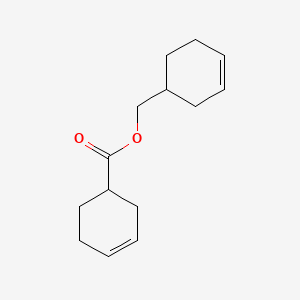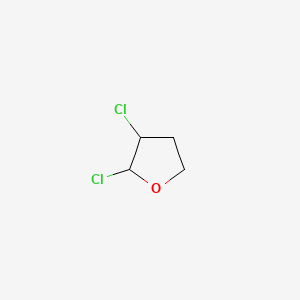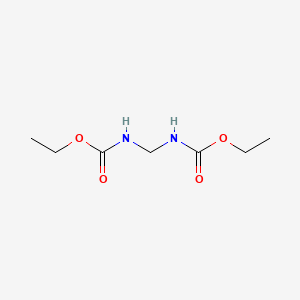
Bis(2,2,2-trifluoroethyl) phthalate
Übersicht
Beschreibung
“Bis(2,2,2-trifluoroethyl) phthalate” is a chemical compound with the molecular formula C12H8F6O4 . It has an average mass of 330.180 Da and a monoisotopic mass of 330.032684 Da . It is also known as "Phthalic Acid Bis(2,2,2-trifluoroethyl) Ester" .
Molecular Structure Analysis
The molecular structure of “Bis(2,2,2-trifluoroethyl) phthalate” consists of a phthalate core with two 2,2,2-trifluoroethyl groups attached .Physical And Chemical Properties Analysis
“Bis(2,2,2-trifluoroethyl) phthalate” has a density of 1.4±0.1 g/cm3, a boiling point of 257.4±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a flash point of 106.2±22.2 °C and an index of refraction of 1.432 . The compound has 4 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Environmental and Biological Matrices Analysis
Bis(2,2,2-trifluoroethyl) phthalate, like other phthalates, has been extensively used as a plasticizer and has multiple industrial applications. It is ubiquitous in the environment and can be detected in various environmental and biological matrices. For instance, a study developed a method for determining 17 phthalate esters in house dust, indicating widespread use and environmental persistence of phthalates including bis(2-ethylhexyl) phthalate (DEHP) and other related compounds (Kubwabo et al., 2013).
Exposure and Health Impact Studies
Research has also focused on the health impacts of phthalate exposure. A dietary intervention study examined the reduction in urinary levels of BPA and DEHP metabolites, suggesting that dietary choices can significantly influence exposure levels (Rudel et al., 2011).
Analytical Methodologies for Detection
Analytical methods for the detection of phthalate esters, including bis(2,2,2-trifluoroethyl) phthalate, in biological samples have been developed. One such method involves gas-liquid chromatography for determining phthalate esters as phthalic acid, demonstrating the importance of accurate detection methods in environmental health studies (Takeshita et al., 1977).
Environmental Release and Mitigation
Studies have also focused on the environmental release of phthalates, including their presence in sewage treatment plants and the effectiveness of removal processes. One study found that the removal efficiency of DEHP from water at sewage treatment plants was on average 94%, indicating the challenges and success in mitigating environmental contamination (Marttinen et al., 2003).
Safety And Hazards
“Bis(2,2,2-trifluoroethyl) phthalate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Eigenschaften
IUPAC Name |
bis(2,2,2-trifluoroethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O4/c13-11(14,15)5-21-9(19)7-3-1-2-4-8(7)10(20)22-6-12(16,17)18/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBRNHUQJKQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346867 | |
| Record name | Bis(2,2,2-trifluoroethyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,2-trifluoroethyl) phthalate | |
CAS RN |
62240-27-1 | |
| Record name | Bis(2,2,2-trifluoroethyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62240-27-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



